Moluccanin diacetate

Description

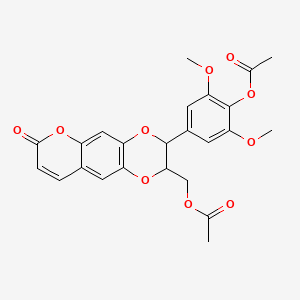

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(4-acetyloxy-3,5-dimethoxyphenyl)-7-oxo-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O10/c1-12(25)30-11-21-23(15-8-19(28-3)24(31-13(2)26)20(9-15)29-4)34-18-10-16-14(7-17(18)32-21)5-6-22(27)33-16/h5-10,21,23H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIQTZKPIWOLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(OC2=C(O1)C=C3C=CC(=O)OC3=C2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Purification, and Advanced Structural Characterization Methodologies

Advanced Chromatographic Techniques for Moluccanin (B1149436) Diacetate Isolation and Purification

Chromatography is a cornerstone of natural product chemistry, enabling the separation of individual compounds from complex extracts. hilarispublisher.com The isolation of Moluccanin diacetate typically begins with solvent extraction from the source material, followed by fractionation. hilarispublisher.comnih.gov Techniques like column chromatography over silica (B1680970) gel are often used for initial purification, separating compounds based on polarity. column-chromatography.compreprints.org

High-Performance Liquid Chromatography (HPLC) in Research Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. It offers high resolution and sensitivity, making it ideal for separating structurally similar compounds. column-chromatography.com

Preparative HPLC : This mode is used to isolate pure quantities of the compound for further analysis. A reverse-phase C18 column is commonly employed, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The gradient of the solvent system is optimized to achieve the best separation.

Analytical HPLC : Once purified, analytical HPLC is used to assess the purity of the this compound sample. By comparing the retention time with a known standard and analyzing the peak area, the purity can be accurately determined. mdpi.com This method is also crucial for quality control in synthetic and isolation processes. bio-equip.cn

Countercurrent Chromatography and Other Preparative Separation Methods

Countercurrent Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that is particularly effective for separating polar and thermally sensitive natural products. ufrj.brmdpi.com

Mechanism : CCC utilizes a biphasic solvent system where one liquid serves as the stationary phase and the other as the mobile phase. researchgate.net Centrifugal force is used to retain the stationary phase in the column, eliminating the need for a solid support and preventing the irreversible adsorption of the sample that can occur in other chromatographic methods. ufrj.brresearchgate.net

Application : For a compound like this compound, CCC can be a powerful preparative technique, capable of yielding high-purity material on a larger scale than standard HPLC. researchgate.netnih.gov The selection of the appropriate two-phase solvent system is the most critical step for a successful separation. mdpi.com

Other preparative methods include flash chromatography and preparative thin-layer chromatography (TLC), which can be used for rapid, preliminary separations before final purification by HPLC or CCC. hilarispublisher.compreprints.org

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Stereochemical Assignment

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Architecture (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed molecular structure of organic compounds. slideshare.netfrontiersin.org It provides information on the connectivity of atoms and their spatial relationships.

1D NMR :

¹H NMR (Proton NMR) : Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon NMR) : Shows the number of non-equivalent carbon atoms in the molecule, giving insight into the carbon skeleton.

2D NMR : These experiments provide more detailed structural information by showing correlations between different nuclei, which is essential for complex molecules like this compound. slideshare.netlibretexts.org

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule.

The combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the molecular architecture of this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. nih.gov

Technique : Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF). nih.gov

Data : HRMS provides a mass measurement with very high accuracy (typically within 5 ppm error). nih.gov For this compound, HRMS would confirm its molecular formula of C₂₄H₂₂O₁₀. bio-equip.cn This information is critical for confirming the identity of the isolated compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. frontiersin.org

Principle : The technique measures the absorption of infrared radiation by the molecule, which causes molecular vibrations (stretching, bending). frontiersin.org Different functional groups absorb at characteristic frequencies. frontiersin.org

Application : For this compound, the IR spectrum would show characteristic absorption bands for:

Ester carbonyl groups (C=O) from the diacetate moieties.

Aromatic rings (C=C) .

Ether linkages (C-O) .

Alkyl groups (C-H) .

This technique, often using an Attenuated Total Reflection (ATR) accessory for easy sample handling, provides quick and valuable information about the chemical functionalities within the molecule, complementing the data from NMR and MS. americanpharmaceuticalreview.commdpi.com

Data Tables

Table 1: Summary of Analytical Techniques for this compound Characterization

| Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC | Purification & Purity Assessment | Retention time, purity level |

| CCC | Preparative Scale Purification | Isolation of pure compound from complex mixtures |

| ¹H NMR | Structural Elucidation | Proton environments, spin-spin coupling |

| ¹³C NMR | Structural Elucidation | Carbon skeleton framework |

| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Elucidation | Atom connectivity (¹H-¹H, ¹H-¹³C) |

| HRMS | Molecular Formula Determination | Precise mass-to-charge ratio, elemental composition |

| IR Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., esters, ethers) |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Moluccanin |

| Acetonitrile |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule. It measures the absorption of UV or visible light by a sample, providing valuable information about the presence and nature of chromophores—the parts of a molecule responsible for its color.

In a molecule like this compound, the chromophoric system is composed of conjugated π-electron systems within the coumarin (B35378) and phenylpropanoid moieties. The coumarin nucleus itself is a significant chromophore. These conjugated systems absorb light in the UV-Vis region, leading to characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure, including the extent of conjugation and the presence of various substituents.

While specific UV-Vis spectral data for this compound is not widely published, the spectra of related coumarins and lignans (B1203133) typically show strong absorptions. For instance, the basic coumarin structure displays intense absorption bands in the UV region. nist.gov The complex structure of this compound, which includes a benzodioxane ring system linking the coumarin and phenylpropanoid units, would be expected to exhibit a composite spectrum reflecting the electronic transitions of these interconnected chromophores. The analysis of such a spectrum helps in confirming the presence of the core structural motifs and can be used to detect any modifications to the chromophoric system. upi.edumsu.edu

Table 1: Principles of UV-Vis Spectroscopy in Chromophore Analysis

| Parameter | Description | Relevance to this compound |

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which a substance shows maximum light absorption. | Indicates the energy of the electronic transition. For this compound, this would be characteristic of its coumarinolignoid structure. |

| ε (Molar Absorptivity) | A measure of how strongly a chemical species absorbs light at a given wavelength. | The intensity of the absorption bands provides information about the probability of the electronic transition, helping to confirm the nature of the chromophores present. upi.edu |

| Solvent Effects | The polarity of the solvent can shift the λmax to longer (red shift) or shorter (blue shift) wavelengths. | Studying solvent effects can provide insights into the nature of the electronic transitions (e.g., π→π* or n→π*). |

Chiroptical Methods for Absolute Configuration Determination

The determination of the absolute configuration of stereocenters is a critical step in the structural elucidation of chiral natural products like this compound. Chiroptical methods, which are sensitive to molecular asymmetry, are indispensable for this purpose.

Optical Rotation

Optical rotation is the phenomenon where the plane of linearly polarized light is rotated when it passes through a solution containing a chiral compound. anton-paar.com This property is measured using a polarimeter. The direction and magnitude of the rotation are characteristic of the compound, its concentration, the path length of the light, temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). libretexts.org

The specific rotation, [α], is a standardized physical constant for a chiral substance. libretexts.org A positive (+) sign indicates dextrorotatory (clockwise) rotation, while a negative (-) sign indicates levorotatory (counter-clockwise) rotation. For a pair of enantiomers, the magnitude of the specific rotation is identical, but the sign is opposite. This allows chemists to distinguish between enantiomers and determine the enantiomeric purity of a sample. libretexts.orglibretexts.org

Table 2: Key Concepts in Optical Rotation

| Concept | Definition | Application |

| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. | This compound possesses chiral centers, making it optically active. |

| Optical Activity | The ability of a chiral molecule to rotate the plane of polarized light. anton-paar.com | This is the fundamental property measured to distinguish between the enantiomers of this compound. |

| Specific Rotation [α] | The observed angle of rotation under standard conditions (1 g/mL concentration, 1 dm path length). libretexts.org | It is a characteristic physical constant used to identify and characterize a specific enantiomer. |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. | They have identical physical properties except for their interaction with plane-polarized light, rotating it in equal but opposite directions. |

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.com An ECD spectrum is a plot of this difference in absorption (ΔA) versus wavelength and displays both positive and negative peaks, known as Cotton effects.

ECD is a powerful tool for determining the absolute configuration of chiral molecules. rsc.org The process often involves comparing the experimentally measured ECD spectrum with theoretical spectra generated through quantum chemical calculations for possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. This combined experimental and computational approach has become a standard method in natural product chemistry for stereochemical assignments, especially for complex molecules where other methods may be challenging to apply. rsc.orgunipi.it The ECD spectrum is highly sensitive to the spatial arrangement of the chromophores and chiral centers within the molecule, making it an ideal method for the stereochemical analysis of coumarinolignoids like this compound.

Bioassay-Guided Fractionation Strategies in the Discovery of Active Compounds

Bioassay-guided fractionation is a systematic process used to isolate bioactive natural products from a complex mixture, such as a plant extract. nih.gov This strategy involves a stepwise separation of the extract into fractions using chromatographic techniques, followed by biological testing of each fraction for a specific activity (e.g., antimicrobial, anti-inflammatory, or cytotoxic effects). nih.govresearchgate.net The active fractions are then subjected to further separation and testing until a pure, biologically active compound is isolated.

The discovery of many natural products, including those from the plant Aleurites moluccana from which the parent compound moluccanin is derived, often employs this methodology. researchgate.netjocpr.com For instance, an initial crude extract of the plant material would be tested for a particular biological activity. If the extract is active, it is then fractionated using techniques like column chromatography. Each resulting fraction is then screened using the same bioassay. Only the fractions that show significant activity are selected for further rounds of purification, often using higher resolution chromatographic methods like High-Performance Liquid Chromatography (HPLC). This iterative process of separation and bioassay significantly streamlines the search for novel bioactive compounds by focusing the chemical isolation efforts solely on the biologically relevant components of the extract. This approach is particularly valuable for identifying compounds with therapeutic potential from natural sources. epdf.pub

Synthetic Chemistry and Analog Development

Total Synthesis Approaches to Moluccanin (B1149436) Diacetate and its Core Scaffold

While Moluccanin diacetate itself is typically accessed via semi-synthesis from its natural precursor, the total synthesis of the core Moluccanin scaffold is a significant achievement in organic chemistry. The first total synthesis of (-)-Moluccanin was reported in 2023, providing a blueprint for accessing this and other linear coumarinolignoids. nih.govdovepress.comauckland.ac.nzresearchgate.net

Control of stereochemistry is paramount in the synthesis of complex natural products like Moluccanin, which contains multiple chiral centers. A successful and versatile asymmetric synthesis was developed to be adaptable for producing various linear coumarinolignoids, including different stereoisomers. nih.govdovepress.com

A key feature of this strategy is its ability to generate different enantiomers from a common chiral starting material, (S)-solketal. auckland.ac.nzresearchgate.netnih.gov The synthesis establishes the crucial stereocenters through a series of highly selective reactions:

Mitsunobu Coupling: This reaction is used to couple the two main fragments of the molecule, a coumarin (B35378) moiety and a phenylpropanoid unit, under stereocontrolled conditions. nih.govauckland.ac.nznih.gov

Modified Miyaura Arylation: A rhodium-catalyzed Miyaura arylation is employed as a key step. This modern cross-coupling reaction allows for the introduction of diverse aromatic ring substituents, making the synthetic route flexible for creating various analogs. nih.govauckland.ac.nznih.gov

Acid-Catalyzed Cyclization: The final 1,4-dioxane (B91453) ring of the coumarinolignoid scaffold is formed through an acid-catalyzed cyclization, which finalizes the core structure. nih.govauckland.ac.nznih.gov

The synthesis of complex molecules like Moluccanin can be approached through different strategic plans, primarily convergent or divergent synthesis.

Convergent Synthesis: In this approach, different fragments of the final molecule are synthesized independently and then joined together in the later stages. This strategy is often efficient for producing a single target molecule. Several convergent syntheses of lignans (B1203133) have been reported, often involving the coupling of two major building blocks to form the core structure. japsonline.comresearchgate.net

Divergent Synthesis: This strategy involves creating a common, advanced intermediate that can be used as a branching point to synthesize a variety of related compounds. researchgate.netresearchgate.net This is particularly useful for building libraries of analogs for SAR studies. nih.gov The total synthesis of (-)-Moluccanin is an excellent example of a divergent approach. nih.govdovepress.com A key intermediate was designed to be a versatile precursor that could be readily converted into not only Moluccanin but also other natural products like Sapiumin C and Hemidesminine, simply by varying the final reaction partners in the Miyaura arylation step. nih.govnih.gov This strategy provides a powerful platform for the future synthesis of both natural and unnatural coumarinolignoid analogs. dovepress.comauckland.ac.nz

Semi-synthetic Derivatization of Natural Moluccanin to this compound and Other Analogs

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a common and efficient method for producing derivatives. This compound is generated from its natural precursor, Moluccanin, which can be isolated from plants like Aleurites moluccana. mdpi.comnih.gov The conversion is a straightforward acetylation reaction.

The two phenolic hydroxyl groups on the Moluccanin molecule are reacted with acetic anhydride, typically in the presence of a base like pyridine, to yield this compound.

While the diacetate is the most prominent derivative, the principles of semi-synthesis allow for the creation of a wide range of other analogs. For instance, the hydroxyl groups of coumarinolignans can be modified to form ethers or other esters, and the core structure can undergo reactions like halogenation. researchgate.net The semi-synthesis of glucosides of related coumarinolignoids, such as Cleomiscosin A, has also been reported, demonstrating a strategy to improve properties like solubility and bioavailability. researchgate.net These modifications are crucial for probing the structure-activity relationships of the parent compound.

Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Rational analog design is a key strategy in medicinal chemistry to optimize the biological activity of a lead compound. By systematically modifying a molecule's structure and assessing the impact on its efficacy, researchers can build a Structure-Activity Relationship (SAR) profile. This profile helps identify the key molecular features—the pharmacophore—responsible for the desired biological effect.

For coumarinolignoids, SAR studies have revealed several important structural features that influence their biological activity, particularly their anti-inflammatory effects. nih.govtandfonline.com These findings provide a rational basis for designing this compound analogs:

Phenyl Ring Hydroxyl Groups: The presence and number of hydroxyl groups on the phenylpropanoid ring are often critical for activity. SAR studies on related coumarinolignans have shown that dihydroxyl groups are essential for potent anti-inflammatory effects. tandfonline.com

Esterification and Etherification: The conversion of phenolic hydroxyls to esters (like the acetates in this compound) or ethers can significantly modulate activity, often enhancing it. tandfonline.com This suggests that analogs with different ester or ether groups on the Moluccanin scaffold could lead to improved potency.

Coumarin Ring Substitution: Modifications to the coumarin part of the molecule, such as the introduction of a methyl group at the C-4 position, have been shown to play a role in the activity of other coumarinolignans. tandfonline.com

Based on these principles, a library of this compound analogs could be synthesized to probe for enhanced activity. Below is a table representing hypothetical analogs and the rationale for their design based on established SAR for the compound class.

| Compound Name | Modification from this compound | Rationale for Synthesis (Based on SAR of related compounds) | Predicted Activity Change |

| Moluccanin dipropionate | Acetate (B1210297) groups replaced with propionate (B1217596) groups | Explore the effect of slightly larger, more lipophilic ester groups. tandfonline.com | Potentially altered potency or bioavailability. |

| Moluccanin dimethyl ether | Acetate groups replaced with methyl ether groups | Evaluate the impact of ether vs. ester linkage on activity and metabolic stability. tandfonline.com | Activity may be retained or enhanced; stability likely increased. |

| 4'-Demethoxy-Moluccanin diacetate | Methoxy (B1213986) group at C-4' of the phenyl ring is removed | Investigate the importance of the methoxy substituent for binding or electronic properties. tandfonline.com | Activity likely to change, possibly decrease. |

| 4-Methyl-Moluccanin diacetate | A methyl group is added to the C-4 position of the coumarin ring | A C-4 methyl group on the coumarin has been shown to enhance activity in other series. tandfonline.com | Potentially increased activity. |

This table is illustrative and based on SAR principles for the coumarinolignan class.

Computational chemistry is an indispensable tool in modern drug design, allowing for the rational design and prioritization of new analogs before their costly and time-consuming synthesis. For coumarinolignoids, several computational techniques are employed:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. dovepress.com For coumarinolignoids, QSAR studies have identified key physicochemical descriptors that govern their immunomodulatory activity, such as dipole moment, steric energy, and molar refractivity. Such models could be used to predict the activity of newly designed this compound analogs, helping to select the most promising candidates for synthesis.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. Docking studies can reveal crucial binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein. researchgate.net This information is vital for understanding the mechanism of action and for designing new analogs with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules over time. For drug design, they can assess the stability of a ligand within a protein's binding pocket and analyze its conformational flexibility. This provides a more dynamic and realistic picture of the binding event than static docking poses.

By using these computational tools, researchers can analyze the 3D conformation of this compound, predict how it interacts with biological targets, and design novel analogs with a higher probability of success.

Chemoenzymatic Synthesis and Biocatalysis in this compound Production and Modification

The production and modification of complex natural products like this compound through traditional chemical synthesis are often hampered by challenges such as low yields, the need for extensive protecting group strategies, and harsh reaction conditions. Chemoenzymatic synthesis and biocatalysis have emerged as powerful alternatives, leveraging the high selectivity and efficiency of enzymes to perform specific chemical transformations under mild conditions. tandfonline.com While direct chemoenzymatic synthesis routes for this compound are not yet established in published literature, extensive research on related limonoids and other terpenoids provides a strong foundation for developing potential strategies for its production and analog development.

The core principle of this approach lies in combining the strengths of both chemical synthesis and biocatalysis. nsf.gov Chemical methods can be employed to construct the basic molecular scaffold, while enzymes are used for intricate modifications such as hydroxylations, acylations, and deacetylations, which are often difficult to achieve with high regioselectivity and stereoselectivity using conventional chemistry. researchgate.netchemrxiv.org

Biocatalytic Approaches to Limonoid Scaffolds

Research into the biosynthesis of limonoids has revealed that a series of enzymatic reactions, including those catalyzed by cytochrome P450 monooxygenases (CYP450s), acyltransferases, and esterases, are responsible for the vast structural diversity of this class of compounds. frontiersin.orgnih.gov These natural biosynthetic pathways serve as an inspiration for the development of biocatalytic processes.

A notable example is the chemoenzymatic synthesis of the limonoid gedunin. nsf.gov In this multi-step synthesis, a key step involves the biocatalytic oxidation at the C3 position of a synthetic intermediate. nsf.gov This transformation highlights the potential of using oxidoreductases to introduce specific hydroxyl groups onto a pre-assembled limonoid backbone, a strategy that could be adapted for the synthesis of this compound precursors.

Fungal biotransformation has also proven effective in modifying limonoid structures. For instance, the fungus Mucor sp. has been used to regioselectively hydroxylate azadiradione, another complex limonoid, at the C-12 and C-17 positions. mdpi.com This demonstrates the potential of using whole-cell systems or isolated enzymes from microorganisms to generate novel, functionalized limonoid analogs.

| Substrate | Biocatalyst | Transformation | Product(s) | Reference |

|---|---|---|---|---|

| Gedunin Intermediate | Engineered P450 Enzyme | C3-Hydroxylation | 3-Hydroxy-gedunin intermediate | nsf.gov |

| Azadiradione | Mucor sp. M881 | Regioselective Hydroxylation | 12β-hydroxyazadiradione and 17β-hydroxyazadiradione | mdpi.com |

Enzymatic Acylation and Deacylation

The diacetate functionality of this compound makes enzymes that catalyze acylation and deacylation reactions, such as lipases and esterases, particularly relevant. These enzymes are widely used in organic synthesis due to their broad substrate specificity and high selectivity. tandfonline.com

Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, is a versatile and robust biocatalyst for the acylation and deacylation of a wide range of molecules, including terpenoids. tandfonline.comresearchgate.net It can catalyze the regioselective acylation of hydroxyl groups, even in complex structures. tandfonline.com This capability could be harnessed in a chemoenzymatic route to this compound by selectively introducing the acetate groups onto a dihydroxy-limonoid precursor. The choice of acyl donor and reaction solvent can be optimized to achieve high conversion rates and yields.

Conversely, esterases and lipases can be employed for the selective deacetylation of this compound to produce mono-acetylated or fully deacetylated analogs. The natural biosynthesis of some limonoids involves a "protection/deprotection" strategy where acetyl groups are transiently introduced and later removed by carboxylesterases. acs.orgresearchgate.net This natural precedent suggests that enzymatic deacetylation could be a viable method for generating a library of this compound derivatives with modified biological activities. The ability to control the degree of deacetylation by selecting specific enzymes or adjusting reaction conditions would be a significant advantage over chemical hydrolysis, which often lacks selectivity and can lead to a mixture of products. mdpi.comjmb.or.kr

| Enzyme Class | Potential Reaction on this compound Scaffold | Potential Product(s) | Rationale/Reference |

|---|---|---|---|

| Lipase (e.g., CAL-B) | Selective acylation of a dihydroxy-limonoid precursor | This compound, mono-acetylated intermediates | tandfonline.comresearchgate.net |

| Esterase/Lipase | Selective deacetylation of this compound | Mono-acetylated Moluccanin analogs, dihydroxy-limonoid | acs.orgresearchgate.netmdpi.com |

| Cytochrome P450 | Hydroxylation of the limonoid backbone | Hydroxylated this compound analogs | nsf.govmdpi.com |

Pre Clinical Pharmacological Investigations and Mechanistic Studies in Vitro and Animal Models Only

Evaluation of Broad-Spectrum Biological Activities in Controlled Model Systems

Antitumor Activities in Cancer Cell Lines and Animal Models

Research into the antitumor properties of coumarinolignoids has demonstrated their potential to inhibit cancer cell growth and induce programmed cell death, known as apoptosis. nih.gov While specific studies on Moluccan in diacetate are scarce, investigations into related compounds provide insight into their possible mechanisms of action.

In various cancer cell lines, including those for breast, lung, and liver cancer, certain coumarin (B35378) derivatives have shown cytotoxic activity. nih.gov The induction of apoptosis is a key mechanism by which these compounds are thought to exert their anticancer effects. nih.gov This process involves the activation of specific cellular pathways that lead to the self-destruction of cancer cells. nih.govnih.gov For instance, studies on other natural compounds have shown that they can trigger the intrinsic apoptotic pathway, which involves the mitochondria. plos.orgmdpi.com This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of enzymes called caspases, ultimately leading to cell death. nih.gov

While direct evidence for Moluccanin (B1149436) diacetate is not available, the general activity of related coumarins in preclinical cancer models suggests that it may possess similar antitumor properties. nih.govnih.gov

Table 1: Antitumor Activities of Related Coumarin Compounds in Cancer Cell Lines

| Compound | Cancer Cell Line | Observed Effects |

|---|---|---|

| Unspecified Coumarin Derivative | A549 (Human Lung Cancer) | Cytotoxic activity with an LD50 of 89.3 µM after 48h. nih.gov |

Anti-inflammatory Mechanisms in Pre-clinical Models

The anti-inflammatory potential of coumarinolignoids has been investigated in various preclinical models. nih.govnih.govresearchgate.net These studies suggest that these compounds can modulate the inflammatory response by affecting the production of inflammatory mediators and cytokines. nih.govmdpi.com

In animal models of inflammation, such as carrageenan-induced paw edema, plant extracts containing related compounds have demonstrated anti-inflammatory effects. nih.govresearchgate.net The mechanisms underlying these effects are believed to involve the inhibition of key inflammatory pathways. For example, some natural compounds have been shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). mdpi.com

While direct studies on Moluccanin diacetate are lacking, the anti-inflammatory properties of other coumarins and lignans (B1203133) suggest a potential role for this compound in modulating inflammatory processes. nih.gov

Antioxidant Mechanisms and Modulation of Oxidative Stress Pathways

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. mdpi.comnih.gov Natural compounds, including coumarins, have been investigated for their antioxidant properties. nih.govmdpi.com

In vitro studies have shown that certain coumarinolignoids can scavenge free radicals and protect cells from oxidative damage. nih.gov The antioxidant mechanism of these compounds may involve the upregulation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.comresearchgate.net By enhancing the cellular antioxidant defense system, these compounds can help to mitigate the damaging effects of oxidative stress. nih.govmdpi.com

Although specific data on this compound is not available, the antioxidant activities of related compounds suggest that it may also possess the ability to modulate oxidative stress pathways. researchgate.net

Antimicrobial Activities (Antibacterial, Antiviral, Anti-parasitic) in In Vitro Systems and Animal Models

The antimicrobial properties of various natural products have been a subject of extensive research. mdpi.commdpi.comnih.gov While there is limited information specifically on this compound, studies on related compounds and plant extracts containing coumarins have shown activity against a range of pathogens. nih.govnih.gov

In vitro studies have demonstrated the antibacterial activity of certain coumarin derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Some compounds have also exhibited antiviral activity against viruses like the tobacco mosaic virus in plant models. nih.gov The antimicrobial mechanisms are diverse and can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

The broad-spectrum antimicrobial activity observed in related compounds suggests that this compound could be a subject for future investigations into its potential antibacterial, antiviral, or anti-parasitic effects. nih.govmdpi.com

Hepatoprotective Activities in Cellular and Animal Injury Models

In cellular models using liver cell lines such as HepG2, plant extracts containing coumarinolignoids have shown the ability to protect against toxin-induced cell death. mdpi.commdpi.com The proposed mechanisms of hepatoprotection include the modulation of oxidative stress, reduction of inflammation, and inhibition of apoptosis in liver cells. nih.govnih.gov Animal models of liver injury have also been used to demonstrate the in vivo efficacy of such compounds. nih.gov

Given the hepatoprotective effects observed with related natural products, it is plausible that this compound may also confer protection against liver injury, although specific studies are needed to confirm this.

Immunomodulatory Effects in Pre-clinical Research

The immune system plays a critical role in defending the body against pathogens and disease. Immunomodulatory agents can either enhance or suppress the immune response. While direct evidence for the immunomodulatory effects of this compound is not available, some related natural products have been shown to influence immune cell function in preclinical studies. These effects can include the modulation of cytokine production by immune cells and the regulation of inflammatory pathways. Further research is required to determine if this compound possesses any significant immunomodulatory properties.

Elucidation of Molecular and Cellular Mechanisms of Action

Enzyme Inhibition Kinetics and Characterization (e.g., Protein Tyrosine Phosphatase 1B (PTP1B) inhibition)

There is currently no available data on the enzyme inhibition kinetics of this compound, including its potential inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). While studies have identified other natural compounds from different plant species as PTP1B inhibitors, this specific activity has not been reported for this compound. biocrick.com

Receptor Binding Assays and Ligand-Receptor Interactions

No receptor binding assays or studies on ligand-receptor interactions have been published for this compound. Therefore, its affinity for any specific biological receptors is unknown.

Modulation of Key Signal Transduction Cascades

The effects of this compound on key signal transduction cascades have not been investigated. Although extracts from plants containing the parent compound Moluccanin have been associated with immunomodulatory effects, the specific signaling pathways modulated by this compound have not been identified. researchgate.net

Gene Expression and Proteomic Profiling in Treated Cells and Animal Tissues

There are no available studies that have performed gene expression or proteomic profiling in cells or animal tissues treated with this compound. Consequently, its impact on the transcriptome and proteome is currently unknown.

Metabolic Pathway Perturbations in Model Organisms

The in vivo effects of this compound on metabolic pathways have not been documented. While the plant Aleurites moluccana, from which the parent compound is derived, has been studied for various biological activities, the specific metabolic perturbations caused by this compound in model organisms have not been explored. japsonline.comjapsonline.com

Pharmacokinetic and Pharmacodynamic Profiling in Animal Models

There is a notable absence of published studies detailing the ADME profile of this compound in any animal model. Understanding how a compound is absorbed, where it distributes in the body, how it is metabolized, and the routes of its excretion are fundamental to drug development. Without this information, predicting its behavior in biological systems is challenging.

Detailed information regarding the tissue distribution and bioavailability of this compound in animal models has not been documented in accessible scientific literature. Studies on other compounds illustrate the importance of such data; for instance, investigations into itampolin A revealed wide distribution in rat tissues after oral administration, with the highest concentrations found in the lung and kidney. Similarly, studies on a Radix Polygoni Multiflori extract showed high distribution of its components in the liver and kidney. However, no such specific data exists for this compound.

The relationship between the dose of this compound and its pharmacological effect in preclinical models has not been established. Dose-response studies are essential for determining the potency and efficacy of a potential therapeutic agent. General principles from other compounds, such as the biphasic or bell-shaped dose-response often observed with sigma-1 receptor agonists, highlight the complexity of these relationships. Unfortunately, no specific dose-response data for this compound could be located.

Due to the lack of available data, a data table for this compound's preclinical pharmacological investigations cannot be generated.

Advanced Analytical Methodologies for Research Applications

Development of Quantitative Bioanalytical Methods for Moluccanin (B1149436) Diacetate in Biological Matrices (Non-Human)

The accurate quantification of Moluccanin diacetate in non-human biological matrices is fundamental for preclinical pharmacokinetic and metabolic studies. The development of robust bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a cornerstone of this research. mdpi.comnih.gov These methods are designed to be highly sensitive and specific, capable of detecting and quantifying the compound even at low concentrations within complex biological samples like plasma. mdpi.comrsc.org

The process of developing such a method involves several critical steps. Initially, a simple and efficient sample preparation protocol is established, often involving protein precipitation to remove larger molecules from the plasma sample. mdpi.comnih.govnih.gov This is followed by chromatographic separation, typically using a C18 column, to isolate this compound from other endogenous components. nih.govrsc.orgnih.gov The separated analyte is then ionized, commonly through positive electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. rsc.org

Method validation is a critical phase, conducted in accordance with international guidelines to ensure accuracy, precision, linearity, and robustness. mdpi.comnih.gov This validation process confirms that the method can reliably quantify this compound within a specific concentration range. For instance, a developed LC-MS/MS method might demonstrate excellent linearity over a concentration range of 1–2000 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL. rsc.org Such validated methods are then successfully applied to pharmacokinetic studies in model organisms, like rats, to understand the absorption, distribution, metabolism, and excretion of the compound. rsc.org

Metabolomic Profiling of this compound and its Biotransformation Products in Model Organisms

Metabolomic profiling is a powerful technique used to identify and quantify the metabolic products of a compound within a biological system. frontiersin.orgnih.gov This approach is essential for understanding the biotransformation of this compound in model organisms. nih.gov By analyzing biological samples such as urine, feces, bile, and plasma, researchers can create a comprehensive profile of the parent compound and its metabolites. nih.gov

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a key technology in metabolomic studies. researchgate.netmdpi.com It allows for the detection of a wide range of metabolites, including those present at very low levels. nih.gov Data processing is a significant challenge due to the complexity of the biological matrices. To address this, various data mining tools and strategies are employed, such as background subtraction, mass defect filtering, and specialized software packages like MZmine. nih.gov These tools help to distinguish true metabolites from background noise and endogenous compounds. nih.gov

The application of these techniques can reveal novel metabolic pathways for the compound under investigation. nih.gov For example, a study on a different compound using these methods identified new biotransformation reactions. nih.gov The insights gained from metabolomic profiling of this compound can elucidate its metabolic fate, identify active or inactive metabolites, and provide a deeper understanding of its biological effects.

In Silico Modeling, Molecular Docking, and Dynamics Simulations for Target Prediction and Optimization

In silico methods, including molecular modeling, docking, and dynamics simulations, are invaluable computational tools in modern drug discovery and natural product research. frontierspartnerships.orgnih.gov These techniques allow researchers to predict and analyze the interactions between a small molecule, like this compound, and its potential biological targets at an atomic level. zib.demdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.comnih.gov This method helps in identifying potential protein targets for this compound and provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. frontierspartnerships.orgresearchgate.net The results of docking studies can guide the selection of compounds for further experimental testing. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interaction. youtube.comuwo.ca By simulating the movement of atoms over time, MD simulations can validate the stability of docking poses and reveal conformational changes in both the ligand and the target protein upon binding. frontierspartnerships.orgnih.gov These simulations offer a deeper understanding of the binding mechanism and the energetics of the interaction, which is crucial for optimizing the structure of a lead compound to enhance its activity and selectivity. mdpi.com The integration of these computational approaches accelerates the process of target identification and lead optimization for natural products like this compound. researchgate.netrsc.org

Future Research Directions and Theoretical/pre Clinical Potential

Exploration of Novel Biological Activities and Mechanistic Insights

While initial reports suggest that the parent compound, moluccanin (B1149436), may possess anti-bacterial and antiviral properties, the full biological spectrum of moluccanin diacetate remains largely uncharted territory. Future research should be directed towards a comprehensive screening of its bioactivities. The structural characteristics of coumarins, such as their ability to interact with various enzymes and receptors, suggest that this compound could be a candidate for investigating a wider range of pharmacological effects. researchgate.netfrontiersin.org This could include activities such as anti-inflammatory, antioxidant, and neuroprotective effects, which are commonly associated with coumarin (B35378) compounds. mdpi.comane.pl

A critical aspect of future studies will be to elucidate the underlying mechanisms of any observed biological activity. This would involve identifying the molecular targets and signaling pathways that are modulated by this compound. Techniques such as differential gene expression analysis, proteomics, and the use of specific inhibitors and activators of cellular pathways will be instrumental in dissecting its mechanism of action. For instance, investigating its effect on key inflammatory mediators or apoptotic pathways could provide valuable insights. frontiersin.org

Advancements in Synthetic Methodologies for Structurally Complex Analogs and Derivatives

The development of efficient and versatile synthetic routes is paramount for the exploration of this compound's therapeutic potential. Future research in this area should focus on creating structurally complex analogs and derivatives to establish a clear structure-activity relationship (SAR). Recent advancements in the synthesis of coumarin derivatives, including the use of multicomponent reactions and green chemistry approaches, could be adapted and optimized for this compound. rsc.orgeurekaselect.com

The synthesis of a library of analogs with modifications at various positions of the coumarin and phenylpropanoid moieties would be a key objective. This would allow for a systematic evaluation of how different functional groups influence biological activity. Furthermore, the development of stereoselective synthetic methods will be crucial, as the stereochemistry of coumarinolignans is often critical for their biological function.

Integration with Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, future research should integrate systems biology and network pharmacology approaches. These computational methods can help to predict potential molecular targets, understand the complex interactions of the compound within a biological system, and identify potential off-target effects. slideshare.netresearchgate.net

Network pharmacology analysis, for example, can be used to construct compound-target-disease networks, which can reveal the potential therapeutic applications of this compound for various diseases. mdpi.comthieme-connect.comnih.gov By combining these in silico predictions with experimental validation, researchers can accelerate the process of drug discovery and development. researchgate.netnih.gov This approach has been successfully applied to other natural products to elucidate their multi-target mechanisms of action. uq.edu.au

Development of Targeted Delivery Systems (Conceptual Design, Not Dosage or Clinical)

A significant hurdle in the therapeutic application of many natural products is their suboptimal pharmacokinetic properties, such as poor solubility and low bioavailability. The conceptual design of targeted delivery systems for this compound could be a promising area of future research. Drawing inspiration from studies on other coumarins and hydrophobic compounds, various nanocarrier-based systems could be explored. appleacademicpress.com

For instance, the encapsulation of this compound into liposomes, polymeric nanoparticles, or self-assembled nanostructures could enhance its solubility and stability. acs.org Furthermore, the surface of these nanoparticles could be functionalized with specific ligands, such as antibodies or peptides, to achieve targeted delivery to specific cells or tissues, thereby maximizing therapeutic efficacy and minimizing potential side effects. The design of such systems would be purely conceptual at this stage, focusing on the principles of formulation and targeting.

Potential for Combination Therapies in Pre-clinical Disease Models (Conceptual, Not Clinical Trials)

The potential of this compound in combination with other therapeutic agents in pre-clinical disease models is another exciting avenue for future investigation. Combination therapy is a cornerstone of treatment for many complex diseases, and natural products can often act synergistically with conventional drugs. researchgate.net Coumarins, for example, have been shown to enhance the efficacy of chemotherapeutic agents in pre-clinical cancer models. frontiersin.orgnih.govdntb.gov.ua

Future pre-clinical studies could explore the conceptual basis for combining this compound with existing drugs for various conditions. For example, in the context of cancer research, its potential to sensitize cancer cells to chemotherapy or radiotherapy could be investigated in cell culture and animal models. These studies would aim to identify synergistic interactions and elucidate the molecular mechanisms underlying these effects, without progressing to clinical trials at this conceptual stage.

Q & A

Q. How can researchers ensure compliance with journal requirements when publishing spectral data for this compound?

- Methodological Answer : Format tables using Word’s built-in functions, with Roman numerals and footnotes explaining abbreviations (e.g., δ in ppm for NMR). Deposit raw spectra in supplementary files, citing them in the main text as "Supporting Information S1" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.